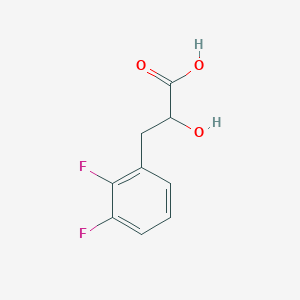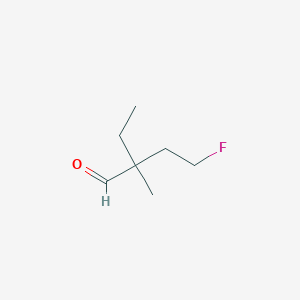
N-(2-fluoro-5-methylphenyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-methylphenyl)thian-3-amine is a chemical compound with the molecular formula C12H16FNS and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-3-amine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)thian-3-amine typically involves the reaction of 2-fluoro-5-methylaniline with thian-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)thian-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-2-methylphenyl)thian-3-amine: Similar structure with the fluorine and methyl groups positioned differently on the phenyl ring.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains additional functional groups and a thiazole ring.
Uniqueness
N-(2-fluoro-5-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16FNS/c1-9-4-5-11(13)12(7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
FGRPBYUGVRQFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


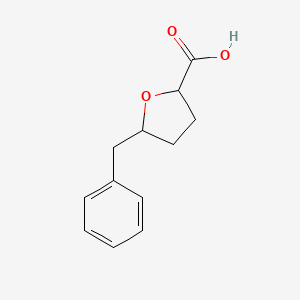
![2-Methyl-1-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13287460.png)
![2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B13287466.png)
![6,6-Dimethyl-1-azaspiro[3.4]octane](/img/structure/B13287471.png)
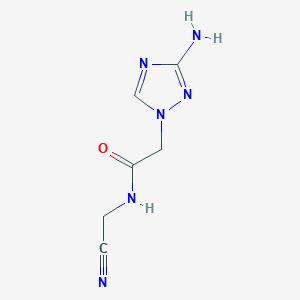
![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)
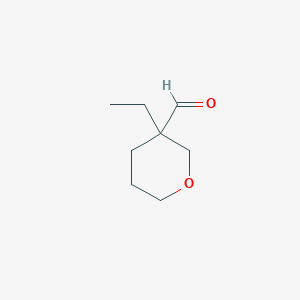
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)
![2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one](/img/structure/B13287500.png)

![n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13287517.png)
![N'-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide](/img/structure/B13287533.png)
